molecular formula C10H8FNO2 B556500 5-Fluoroindole-3-acetic acid CAS No. 443-73-2

5-Fluoroindole-3-acetic acid

Cat. No. B556500
CAS RN: 443-73-2
M. Wt: 193,18 g/mole
InChI Key: GWLLOJBOPVNWNF-UHFFFAOYSA-N
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Description

5-Fluoroindole-3-acetic acid is a chemical compound with the molecular formula C10H8FNO2 . It is an off-white to pink powder and can be used as a reactant/reagent for the design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives as selective α1A-adrenoceptor antagonists .


Molecular Structure Analysis

The molecular structure of 5-Fluoroindole-3-acetic acid is represented by the molecular formula C10H8FNO2 . The average mass of the molecule is 193.174 Da and the monoisotopic mass is 193.053909 Da .


Physical And Chemical Properties Analysis

5-Fluoroindole-3-acetic acid is an off-white to pink powder . It has a molecular formula of C10H8FNO2 and a molecular weight of 193.17 .

Scientific Research Applications

  • Electrochemical Energy Storage : A study by Wang et al. (2019) found that poly(5-fluoroindole) (5-PFIn), derived from 5-Fluoroindole-3-acetic acid, exhibited high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitors (Wang et al., 2019).

  • Targeted Cancer Therapy : Folkes et al. (2002) identified that 5-Fluoroindole-3-acetic acid, when activated by horseradish peroxidase, becomes highly cytotoxic towards various cancer cell lines, suggesting its potential as a prodrug for targeted cancer therapy (Folkes et al., 2002).

  • Chromatographic Analysis : Chilcote (1972) adapted a chromatographic system for the determination of 5-hydroxyindole-3-acetic acid and indole-3-acetic acid, which could be relevant to the analysis of 5-Fluoroindole-3-acetic acid in biological samples (Chilcote, 1972).

  • Solid-State NMR : Graether et al. (2006) demonstrated the feasibility of a minicoil for solid-state 19F 1H NMR experiments with 5-Fluoroindole-3-acetic acid, highlighting its application in analyzing biological molecules labeled with 19F (Graether et al., 2006).

Safety And Hazards

5-Fluoroindole-3-acetic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3, respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for 5-Fluoroindole-3-acetic acid are not mentioned in the search results, it is known that this compound can be used as a reactant/reagent for the design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives . This suggests potential future research directions in the development of new pharmaceuticals.

properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLOJBOPVNWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196108
Record name 5-Fluoro-1H-indole-3-acetic acid
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroindole-3-acetic acid

CAS RN

443-73-2
Record name 5-Fluoroindole-3-acetic acid
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Record name 5-Fluoro-1H-indole-3-acetic acid
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Record name 443-73-2
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Record name 5-Fluoro-1H-indole-3-acetic acid
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Record name 5-fluoro-1H-indole-3-acetic acid
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Record name 5-Fluoro-1H-indole-3-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
LK Folkes, O Greco, GU Dachs, MRL Stratford… - Biochemical …, 2002 - Elsevier
… We show here that 5-fluoroindole-3-acetic acid (FIAA), is indeed oxidized an order of magnitude more slowly than IAA by HRP Cpd I, but is much more toxic when activated, indicating …
Number of citations: 64 www.sciencedirect.com
A Antolić, B Kojić-Prodić, S Tomić, B Nigović… - … Section B: Structural …, 1996 - scripts.iucr.org
… X-ray measurements and structure determination 5-Fluoroindole-3-acetic acid was obtained from Sigma, while 4-fluoroindole-3-acetic acid (Somei, Kizu, Kunimoto & Yamada, 1985) …
Number of citations: 37 scripts.iucr.org
J Tupper, MR Stratford, S Hill, GM Tozer… - Cancer gene therapy, 2010 - nature.com
Gene-directed enzyme prodrug therapy is a form of targeted cancer therapy, in which an enzyme is used to convert a non-toxic prodrug to a cytotoxin within the tumor. Horseradish …
Number of citations: 38 www.nature.com
K Hamase, R Nagayasu, A Morikawa, R Konno… - … of Chromatography A, 2006 - Elsevier
… By the enzymatic reaction, d-FTP was converted to 5-fluoroindole-3-acetic acid (FIAA), a highly fluorescent product, and the product was determined by an RP-HPLC system with a …
Number of citations: 25 www.sciencedirect.com
S Rossiter, LK Folkes, P Wardman - Bioorganic & medicinal chemistry …, 2002 - Elsevier
… Recently it was found that 5-fluoroindole-3-acetic acid, although a very poor substrate for HRP and slow to oxidise, gave very high cytotoxicity upon activation.11, 12 A number of other …
Number of citations: 73 www.sciencedirect.com
LK Folkes, S Rossiter, P Wardman - Chemical research in …, 2002 - ACS Publications
… reactivity of methylene oxindoles toward nucleophiles much more than the rate of generation of the oxindoles, and helps explain the possible advantages of 5-fluoroindole-3-acetic acid …
Number of citations: 20 pubs.acs.org
MW Bullock, SW Fox - Journal of the American Chemical Society, 1951 - ACS Publications
… The method has been applied to the synthesis of 5-fluoroindole-3-acetic acid, 5,7-dichloroindole-3acetic acid andl-methylindole-3-acetic acid as well as to indole-3-acetic aciditself. The …
Number of citations: 28 pubs.acs.org
T Kawano - Medical Hypotheses, 2003 - Elsevier
It has been proposed that combination of indole-3-acetic acid (IAA) and horseradish peroxidase (HRP) could be useful as the basis for targeted cancer therapy involving antibody-, …
Number of citations: 19 www.sciencedirect.com
SP Graether, JS DeVries, R McDonald… - Journal of Magnetic …, 2006 - Elsevier
… We determine the principle components of the chemical shift anisotropy tensor of 5-fluoroindole-3-acetic acid (5FIAA) and 5-fluorotryptophan. We also solve the crystal structure of 5FIAA…
Number of citations: 15 www.sciencedirect.com
LK Folkes, P Wardman - Cancer research, 2003 - AACR
Indole-3-acetic acid (plant auxin) has low toxicity but dramatically enhances the killing of mammalian cells on illuminating phenothiazinium dyes with red light. Suitable dyes include …
Number of citations: 87 aacrjournals.org

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